6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-12-7(4-15-9)5-2-1-3-6(11-5)8(13)14/h1-4H,(H2,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTDIXSJDCKSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiazole with a pyridine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
Biological Activities
This compound has been investigated for various pharmacological activities:
1. Antimicrobial Activity
Research indicates that 6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit microbial growth positions it as a potential candidate for developing new antibiotics .
2. Anticancer Properties
The thiazole moiety in the compound has been linked to anticancer activities. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting that it may serve as a lead structure for designing novel anticancer agents. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiazole ring followed by functionalization at the pyridine position. Researchers are actively exploring various derivatives to enhance its biological activity and selectivity .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against clinical isolates of E. coli. Results indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial activity, suggesting that structural modifications can optimize therapeutic potential.
Case Study 2: Anticancer Activity
In another investigation, derivatives were tested for their ability to inhibit proliferation in human prostate cancer cells. The results showed that certain modifications increased cytotoxicity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design.
Summary Table of Biological Activities
| Biological Activity | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition |
| Antimicrobial | Escherichia coli | Growth inhibition |
| Anticancer | Prostate cancer cells | Induced apoptosis |
| Anti-inflammatory | Inflammatory cytokines | Cytokine inhibition |
Mechanism of Action
The mechanism of action of 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid with structurally related compounds:
<sup>†</sup>From patent data in ; exact activity unspecified.
Key Observations:
Thiazole Role: The 2-amino-thiazole group is shared with Cefdinir, highlighting its importance in antibiotic activity. The thiazole ring enhances binding to biological targets via hydrogen bonding and π-π interactions .
Carboxylic Acid : Present in all listed compounds, this group facilitates solubility and interaction with enzymes or receptors.
Heterocyclic Core : Pyridine (target compound) vs. pyrimidine () vs. β-lactam (Cefdinir) alters electronic properties and bioavailability.
Pharmacological and Physicochemical Insights
While direct data for the target compound are lacking, inferences can be drawn from analogs:
- Antimicrobial Potential: Cefdinir’s success underscores the therapeutic relevance of thiazole-carboxylic acid hybrids. The target compound’s structure may similarly disrupt bacterial enzymes or cell membranes .
- Enzyme Inhibition : Patent examples () describe thiazole-containing compounds with activity in kinase or protease assays, suggesting the target compound could occupy a similar niche .
- Safety and Handling: Compounds like 2-chloro-6-methylpyrimidine-4-carboxylic acid () require precautions (e.g., gloves, ventilation) due to reactive substituents (chloro, methyl). The target compound’s amino group may reduce toxicity compared to halogenated analogs .
Biological Activity
6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its effects on various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a thiazole moiety, which enhances its biological activity. Its molecular formula is , and it has a molecular weight of approximately 224.24 g/mol. The presence of both amino and carboxylic acid functional groups contributes to its solubility and reactivity.
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit notable antitumor properties. For instance, derivatives of thiazole have shown significant cytotoxicity against various cancer cell lines. In a study evaluating the activity of thiazole derivatives, compounds with the thiazole ring demonstrated IC50 values as low as 1.61 µg/mL against A-431 cell lines, indicating potent anticancer effects . The presence of electron-donating groups in the phenyl ring was found to enhance activity, suggesting that structural modifications can lead to improved efficacy.
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. A specific derivative exhibited effective protection against seizures in animal models, showcasing the potential for developing new antiepileptic drugs based on this scaffold . The structure-activity relationship indicated that modifications to the thiazole ring could significantly impact anticonvulsant efficacy.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been investigated through various assays, including COX-2 inhibition studies. Certain thiazole derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, highlighting their therapeutic promise in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups on phenyl ring | Increased cytotoxicity against cancer cells |
| Substituents on thiazole ring | Enhanced anticonvulsant properties |
| Carboxylic acid group | Essential for anti-inflammatory activity |
Case Studies
- Antitumor Study : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. One compound exhibited an IC50 value of 1.98 µg/mL against Jurkat cells, demonstrating significant anticancer activity .
- Anticonvulsant Evaluation : In a study involving PTZ-induced seizures in mice, a derivative showed a protective effect with a median effective dose (ED50) significantly lower than traditional anticonvulsants .
- Inflammation Model : In carrageenan-induced paw edema models, certain thiazole derivatives reduced inflammation significantly compared to controls, suggesting their potential as anti-inflammatory agents .
Q & A
Q. What established synthetic routes are available for 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multi-step routes involving: (i) Condensation : Reacting a pyridine derivative (e.g., 2-aminopyridine) with a thiazole precursor (e.g., 4-chlorobenzaldehyde) under reflux in DMF or toluene. (ii) Cyclization : Catalyzed by Pd or Cu-based systems (e.g., Pd(OAc)₂) to form the thiazole ring. (iii) Functionalization : Carboxylic acid introduction via oxidation or hydrolysis of ester intermediates. Key parameters: Catalyst loading (5–10 mol%), solvent polarity, and reaction time (5–24 hours) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, thiazole NH₂ at δ 5.5–6.0 ppm).
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹).
- Elemental Analysis : Confirm C, H, N, S composition (e.g., C₁₀H₈N₂O₂S).
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (e.g., m/z 237.03) .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase C18 column, mobile phase (ACN:H₂O + 0.1% TFA), retention time ~8–12 minutes.
- TLC : Silica gel plates, Rf ~0.3–0.4 in ethyl acetate/hexane (3:7).
- Melting Point : Expected range 220–225°C (decomposition observed if impurities present) .
Q. What are the compound’s stability profiles under varying conditions?
- Methodological Answer :
- Thermal Stability : Degrades above 150°C (TGA analysis recommended).
- pH Stability : Stable in acidic (pH 2–4) and neutral conditions; hydrolysis observed in basic media (pH >9).
- Light Sensitivity : Store in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve synthesis yield?
- Methodological Answer :
- Catalyst Screening : Compare Pd(OAc)₂ vs. CuI in DMF/toluene mixtures. Pd systems often yield higher selectivity (>75%).
- Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization kinetics vs. non-polar (toluene).
- DOE Approach : Use a factorial design to optimize temperature (80–100°C), catalyst loading, and reaction time .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., MIC for antimicrobial studies; IC₅₀ for cytotoxicity).
- Impurity Profiling : Trace impurities (e.g., unreacted starting materials) may skew results; use LC-MS for batch consistency.
- Receptor Binding Studies : Compare activity across cell lines (e.g., HeLa vs. MCF-7) to identify target specificity .
Q. What computational tools predict the compound’s reactivity and binding modes?
- Methodological Answer :
- DFT Calculations : Model electrophilic/nucleophilic sites (e.g., carboxylic acid as H-bond donor).
- Molecular Docking : Screen against kinases (e.g., EGFR) using AutoDock Vina; prioritize binding poses with ΔG < -8 kcal/mol.
- ADMET Prediction : Use SwissADME to assess solubility (LogP ~1.5) and bioavailability .
Q. How to design derivatives for enhanced bioactivity?
- Methodological Answer :
- SAR Studies : Modify substituents at positions 2 (thiazole) and 6 (pyridine). For example:
- Electron-Withdrawing Groups (e.g., -NO₂ at pyridine): Increase antimicrobial potency.
- Bulkier Groups (e.g., isopropyl): Improve metabolic stability.
- Prodrug Strategies : Esterify the carboxylic acid to enhance membrane permeability .
Q. What analytical challenges arise in characterizing degradation products?
- Methodological Answer :
Q. How to evaluate the compound’s role in enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
